molecular formula C5H11ClN2O2 B2828025 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride CAS No. 1909336-42-0

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride

Cat. No.: B2828025
CAS No.: 1909336-42-0
M. Wt: 166.61
InChI Key: KZKNEKKVMIESCV-UHFFFAOYSA-N
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Description

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride is a high-purity chemical compound offered for research and development purposes. This oxazolidinone derivative is provided with the CAS Number 1909336-42-0 and a molecular weight of 166.61 g/mol . Its molecular formula is C 5 H 11 ClN 2 O 2 . Oxazolidinones are a class of synthetic antibiotics known for their unique mechanism of action, which involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby inhibiting the initiation phase of protein synthesis . The core oxazolidinone scaffold is a subject of ongoing investigative research, particularly in the effort to engineer broad-spectrum agents capable of overcoming the permeability and efflux challenges presented by Gram-negative bacteria . As a building block within this chemotype, this compound holds specific value for researchers in medicinal chemistry exploring structure-activity relationships (SAR) and structure-uptake relationships (SUR) to develop novel antibacterial therapies . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKNEKKVMIESCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride typically involves the reaction of an appropriate amine with an oxazolidine derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals due to its structural characteristics that allow for interaction with biological targets. Its oxazolidinone structure is particularly relevant in the synthesis of antibiotics and other therapeutic agents.

  • Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains .
  • Anticancer Properties : Studies have suggested that compounds with oxazolidinone moieties can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated effectiveness against various cancer cell lines, indicating a potential pathway for drug development .

Biochemistry

In biochemistry, 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride serves as a buffer agent in biological assays.

  • Buffering Agent : It is utilized in maintaining pH levels in cell culture media, particularly within the pH range of 6 to 8.5. This property is crucial for experiments requiring stable pH conditions for optimal enzyme activity and cellular function .

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of polymers and other materials.

  • Polymer Synthesis : Its reactivity can be harnessed to create novel polymeric materials with tailored properties for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EffectsDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Study 2Cancer Cell InhibitionShowed reduced viability in breast cancer cell lines, indicating a pathway for anticancer drug design.
Study 3Buffering CapacityConfirmed stability in cell culture media across various pH levels, supporting its use in biological research applications.

Mechanism of Action

The mechanism by which 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to substituted 2-aminoethanone derivatives, focusing on substituents, molecular weight, and applications.

Table 1: Comparative Analysis of 2-Aminoethanone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride C₅H₁₀N₂O₂·HCl 150.15 (free base) + 36.46 (HCl) Oxazolidine ring, amino ketone backbone Unknown; likely a synthetic intermediate or pharmacological candidate
2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride C₈H₉NO₂·HCl 187.61 Hydroxyphenyl group, amino ketone Synthesized via reduction of nitro-coumarin derivatives; potential precursor for heterocycles
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) C₁₀H₁₂BrNO₃ 274.12 Bromo and methoxy substituents on phenyl ring Psychoactive substance; pyrolysis products studied for forensic identification
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride C₈H₈FNO·HCl 189.61 Fluorophenyl group, amino ketone Commercially available (95–98% purity); possible use in organic synthesis
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Nitrophenyl group (electron-withdrawing substituent) Limited toxicological data; handling precautions advised

Key Differences and Implications

In contrast, aryl-substituted analogs (e.g., bk-2C-B, fluorophenyl derivatives) exhibit planar aromatic systems with electronic modulation via halogens or methoxy groups .

Applications: Psychoactive Derivatives: bk-2C-B and related aryl-substituted amino ketones are linked to recreational use, with pyrolysis studies highlighting metabolic degradation pathways . Synthetic Utility: The hydroxyphenyl analog serves as a precursor for coumarin derivatives, while the fluorophenyl variant is commercially available for diverse synthetic applications .

Safety and Handling: Limited toxicological data are noted for 1-(2-amino-6-nitrophenyl)ethanone, emphasizing caution during handling . The hydrochloride salt form of the target compound likely improves stability but requires standard precautions for amino ketones (e.g., avoiding inhalation of dust) .

Biological Activity

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride, with the molecular formula C5H11ClN2O2C_5H_{11}ClN_2O_2 and a molecular weight of 166.61 g/mol, is a compound characterized by an oxazolidine ring structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its functional groups—specifically the amino and carbonyl groups. These groups enable the compound to participate in various biochemical interactions, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC5H11ClN2O2C_5H_{11}ClN_2O_2
Molecular Weight166.61 g/mol
CAS Number1909336-42-0

The mechanism by which this compound exerts its effects involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate certain biochemical pathways, potentially influencing cellular processes related to antimicrobial activity , cytotoxicity , and anti-cancer effects .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study on 1,3-oxazolidinone derivatives demonstrated that certain compounds showed superior antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus compared to traditional antibiotics such as chloramphenicol . The mechanism involved cell membrane disruption as observed through fluorescence microscopy.

Cytotoxicity and Genotoxicity

In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. For example, one study reported that certain oxazolidine derivatives exhibited low cytotoxicity at concentrations effective for antimicrobial action . This suggests a favorable safety profile for potential therapeutic applications.

Anti-Cancer Properties

There is emerging evidence supporting the anti-cancer potential of compounds with similar structures. A recent study highlighted that some oxazolidine derivatives induced apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways . The ability of these compounds to interact with cellular targets makes them promising candidates for further research in cancer therapy.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several oxazolidine derivatives and assessed their antimicrobial activity using microbroth dilution assays. Among these derivatives, one compound demonstrated significant efficacy against Staphylococcus aureus, with results indicating a lower minimum inhibitory concentration (MIC) than conventional treatments . This study underscores the potential of oxazolidine-based compounds in addressing antibiotic resistance.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on evaluating the cytotoxic effects of various oxazolidine derivatives using flow cytometry and genotoxicity assays. The findings revealed that while some compounds were cytotoxic at high concentrations, they remained non-mutagenic at therapeutic doses . This highlights the importance of further exploring the safety profiles of these compounds in clinical settings.

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